molecular formula C18H17ClN2O3S B6429846 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097865-72-8

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No. B6429846
CAS RN: 2097865-72-8
M. Wt: 376.9 g/mol
InChI Key: ZQBMFSMAVXGKRK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (CMTU) is an organic compound with potential applications in the fields of drug discovery and development, chemistry, and biochemistry. CMTU is a member of the heterocyclic aromatic amines family and has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CMTU has been studied extensively in recent years due to its potential as a novel therapeutic agent.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has been studied extensively in a variety of scientific research applications. It has been used in the development of novel therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral agents. Additionally, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied as a potential activator of the immune system and as a potential modulator of gene expression.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is not fully understood. However, it is believed to act through its interaction with certain proteins, such as cytochrome P450, and its ability to modulate gene expression. It is also believed to interact with certain receptors, such as the toll-like receptor 4, and to interact with certain enzymes, such as cyclooxygenase-2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. It has also been shown to modulate the expression of certain genes, including those involved in inflammation and cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea in laboratory experiments is its high solubility and stability. Additionally, it is easy to synthesize and can be stored for long periods of time. However, this compound is toxic and should be handled with caution. Additionally, it is not approved for human use and should only be used in laboratory experiments.

Future Directions

The future of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea research lies in its potential as a therapeutic agent. In particular, further research is needed to determine its efficacy in the treatment of cancer and other diseases. Additionally, more research is needed to better understand its mechanism of action and its potential side effects. Furthermore, further research is needed to develop more efficient synthesis methods and to explore its potential applications in drug discovery and development. Finally, further research is needed to explore its potential as a modulator of gene expression and its potential interactions with other proteins and receptors.

Synthesis Methods

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can be synthesized in a two-step process, beginning with the reaction of 5-chloro-2-methoxyphenyl urea with 2-furan-2-yl-2-thiophen-2-yl ethyl bromide in the presence of potassium carbonate. This reaction produces a salt, which is then treated with a base to form the desired product. The overall yield of the reaction is typically around 80%.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-23-16-7-6-12(19)10-14(16)21-18(22)20-11-13(15-4-2-8-24-15)17-5-3-9-25-17/h2-10,13H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMFSMAVXGKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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